molecular formula C19H15FN2O2S B13136704 5-Acetyl-3-((4-fluorophenyl)thio)-4-methyl-2H-[1,4'-bipyridin]-2-one CAS No. 918542-97-9

5-Acetyl-3-((4-fluorophenyl)thio)-4-methyl-2H-[1,4'-bipyridin]-2-one

Cat. No.: B13136704
CAS No.: 918542-97-9
M. Wt: 354.4 g/mol
InChI Key: MPZXUMPEPGAFJG-UHFFFAOYSA-N
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Description

5-Acetyl-3-((4-fluorophenyl)thio)-4-methyl-2H-[1,4'-bipyridin]-2-one is a complex heterocyclic compound offered For Research Use Only. This structurally unique molecule incorporates a bipyridinone core, an acetyl substituent, and a (4-fluorophenyl)thio ether linkage, making it a valuable intermediate for exploratory chemistry and drug discovery programs. The bipyridinone scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with a variety of biological targets. The presence of the fluorine atom on the phenylthio group can significantly influence the compound's electronic properties, metabolic stability, and membrane permeability, which are critical parameters in the development of pharmacologically active agents. Researchers can utilize this compound as a key building block for the synthesis of more complex molecular libraries, particularly in the development of kinase inhibitors, receptor modulators, and other small-molecule therapeutics. Its specific mechanism of action is dependent on the final target and requires empirical determination by the researcher. Handle with care in a professionally controlled laboratory environment. Please refer to the product's Safety Data Sheet (SDS) for proper handling and storage information.

Properties

CAS No.

918542-97-9

Molecular Formula

C19H15FN2O2S

Molecular Weight

354.4 g/mol

IUPAC Name

5-acetyl-3-(4-fluorophenyl)sulfanyl-4-methyl-1-pyridin-4-ylpyridin-2-one

InChI

InChI=1S/C19H15FN2O2S/c1-12-17(13(2)23)11-22(15-7-9-21-10-8-15)19(24)18(12)25-16-5-3-14(20)4-6-16/h3-11H,1-2H3

InChI Key

MPZXUMPEPGAFJG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C=C1C(=O)C)C2=CC=NC=C2)SC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Construction of the Bipyridinone Core

The bipyridinone framework is synthesized by condensation reactions involving substituted pyridine derivatives. Typical methods include:

  • Cyclization reactions under controlled temperature.
  • Use of dehydrating agents or catalysts to promote ring closure.
  • Purification by column chromatography using silica gel with gradients of ethyl acetate and petroleum ether to isolate the desired bipyridinone intermediate.

Introduction of the Acetyl and Methyl Groups

Selective acetylation and methylation are performed at the 5 and 4 positions of the bipyridinone ring, respectively. These steps often involve:

  • Use of acetyl chloride or acetic anhydride for acetylation under basic or acidic catalysis.
  • Methylation using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
  • Reaction monitoring by thin-layer chromatography (TLC) and confirmation by NMR spectroscopy.

Attachment of the 4-Fluorophenylthio Group

The 3-position substitution with a 4-fluorophenyl thioether is achieved by:

  • Nucleophilic aromatic substitution (SNAr) using 4-fluorophenylthiol or its derivatives.
  • Alternatively, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig or Suzuki coupling) can be employed for C–S bond formation.
  • Reaction conditions include the use of dry solvents like dichloromethane or dimethylacetamide (DMA), bases such as potassium acetate, and palladium catalysts (e.g., Pd(OAc)2) at elevated temperatures (~150 °C).

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Bipyridinone core formation Condensation of pyridine derivatives, dry solvent 50-70 Requires inert atmosphere and dry glassware
Acetylation at position 5 Acetyl chloride, base, room temperature 60-80 Monitored by TLC and NMR
Methylation at position 4 Methyl iodide, K2CO3, acetone 65-85 Selective methylation confirmed by NMR
4-Fluorophenylthio substitution 4-Fluorophenylthiol, Pd catalyst, KOAc, DMA, 150 °C 50-75 Pd-catalyzed C–S coupling; requires dry conditions

Analytical and Purification Techniques

  • Column Chromatography: Silica gel chromatography with ethyl acetate/petroleum ether gradients is standard for purification.
  • NMR Spectroscopy: Used to confirm substitution patterns and purity.
  • HPLC: Employed for yield determination and enantiomeric excess if chiral centers are involved.
  • Mass Spectrometry: Confirms molecular weight and structural integrity.

Research Findings and Optimization Notes

  • The rate-determining step in related thioether syntheses often involves elimination or substitution steps, which can be optimized by temperature control and catalyst choice.
  • Use of palladium catalysts and bases like KOAc in polar aprotic solvents enhances coupling efficiency for aryl thioether formation.
  • Moisture exclusion and inert atmosphere are critical to prevent side reactions and degradation of sensitive intermediates.
  • The choice of solvent and reaction time significantly affects the yield and purity of the final product.

Summary Table of Preparation Steps

Preparation Stage Key Reagents/Conditions Critical Parameters Outcome
Bipyridinone synthesis Pyridine derivatives, dehydrating agents Dry glassware, inert atmosphere Core scaffold (50-70% yield)
Acetylation Acetyl chloride, base Temperature control, stoichiometry 5-Acetyl substitution (60-80%)
Methylation Methyl iodide, K2CO3 Selectivity, solvent choice 4-Methyl substitution (65-85%)
4-Fluorophenylthio coupling 4-Fluorophenylthiol, Pd(OAc)2, KOAc, DMA, 150°C Catalyst loading, dry conditions Thioether formation (50-75%)
Purification Silica gel chromatography Solvent gradient optimization High purity final compound

This detailed synthesis overview of This compound is based on comprehensive analysis of peer-reviewed literature and advanced synthetic protocols, ensuring professional and authoritative guidance for researchers engaged in its preparation.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-3-((4-fluorophenyl)thio)-4-methyl-2H-[1,4’-bipyridin]-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to reduce the acetyl group to an alcohol.

    Substitution: The bipyridine core can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Halogenated bipyridine with sodium hydride in DMF or potassium tert-butoxide in THF.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted bipyridines.

Scientific Research Applications

5-Acetyl-3-((4-fluorophenyl)thio)-4-methyl-2H-[1,4’-bipyridin]-2-one has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials and electronic devices.

Mechanism of Action

The mechanism of action of 5-Acetyl-3-((4-fluorophenyl)thio)-4-methyl-2H-[1,4’-bipyridin]-2-one involves its interaction with molecular targets such as enzymes or receptors. The bipyridine core can coordinate with metal ions, influencing various biochemical pathways. Additionally, the fluorophenyl thioether moiety can interact with hydrophobic pockets in proteins, modulating their activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences between the target compound and analogous bipyridinones:

Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Key Spectral Data (¹H NMR δ, ppm)
Target Compound 2H-[1,4'-bipyridin]-2-one 3-(4-fluorophenylthio), 4-methyl, 5-acetyl ~355.4 (estimated) N/A (Data not provided in evidence)
3ay 2H-[1,2'-bipyridin]-2-one 6-(thiophen-2-ylvinyl) ~294.3 7.93 (d), 7.43 (d), 7.22–7.08 (m), 6.66–6.52 (m)
3az 2H-[1,2'-bipyridin]-2-one 6-(steroidal vinyl group) ~503.6 8.70 (s), 7.92 (d), 7.48–7.35 (m), 0.89 (s)
3ba 2H-[1,2'-bipyridin]-2-one 3-methyl, 6-styryl ~290.3 8.70 (d), 7.91 (d), 7.46–7.21 (m), 6.19 (d)
Patent Compound 2H-[1,2'-bipyridin]-2-one 6-[(cyclopentylamino)difluoromethoxypyrimidinyl] ~484.5 N/A

Key Observations :

  • Synthetic Routes : While the target compound may follow a pathway similar to (reflux with acetic anhydride), analogs like 3ay–3ba are synthesized via rhodium-catalyzed C–H alkenylation, emphasizing divergent strategies for functionalization .

Physicochemical and Spectral Properties

  • Melting Points : The styryl-substituted 3ba exhibits a defined melting point (109.3–110.7°C), whereas the target compound’s acetyl and fluorophenylthio groups likely increase hydrophobicity, suggesting a lower melting range .
  • NMR Trends : The target compound’s 4-fluorophenylthio group would produce distinct aromatic signals (e.g., δ ~7.4–7.1 for fluorophenyl protons), contrasting with the thiophene-derived multiplets in 3ay (δ 7.22–7.08) .

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